methyl 2-[(prop-2-yn-1-yl)amino]acetate
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Overview
Description
Methyl 2-[(prop-2-yn-1-yl)amino]acetate is an organic compound with the molecular formula C6H9NO2 It is a derivative of glycine, where the amino group is substituted with a prop-2-yn-1-yl group, and the carboxyl group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(prop-2-yn-1-yl)amino]acetate can be synthesized through the alkylation of glycine derivatives. One common method involves the reaction of glycine methyl ester with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the bromide by the amino group of the glycine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(prop-2-yn-1-yl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to alkenes or alkanes under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or ester derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of new amide or ester derivatives.
Scientific Research Applications
Methyl 2-[(prop-2-yn-1-yl)amino]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive alkyne group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of prodrugs and active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of methyl 2-[(prop-2-yn-1-yl)amino]acetate involves its reactive functional groups. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The amino and ester groups can undergo hydrolysis, releasing active compounds that interact with biological targets. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: Another compound with a prop-2-yn-1-yl group, used in Sonogashira cross-coupling reactions.
N-(prop-2-yn-1-yl)-o-phenylenediamines: Compounds that undergo cyclocondensation reactions to form heterocyclic nuclei.
Prop-2-yn-1-yl benzoate: A compound with similar alkyne functionality, used in various organic synthesis applications.
Uniqueness
Methyl 2-[(prop-2-yn-1-yl)amino]acetate is unique due to its combination of an alkyne group with an amino acid derivative, providing a versatile scaffold for chemical modifications and biological applications. Its reactivity and functional group compatibility make it a valuable compound in both research and industrial settings.
Properties
CAS No. |
62490-40-8 |
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Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
methyl 2-(prop-2-ynylamino)acetate |
InChI |
InChI=1S/C6H9NO2/c1-3-4-7-5-6(8)9-2/h1,7H,4-5H2,2H3 |
InChI Key |
YVYICVDIZGCHRK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNCC#C |
Purity |
95 |
Origin of Product |
United States |
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